Benzoaza-15-crown-5

Description

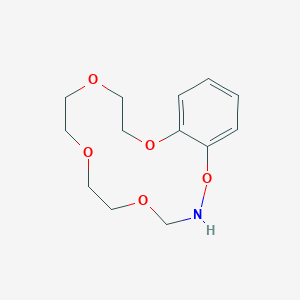

Structure

2D Structure

Propriétés

Formule moléculaire |

C13H19NO5 |

|---|---|

Poids moléculaire |

269.29 g/mol |

Nom IUPAC |

2,5,8,11,14-pentaoxa-3-azabicyclo[13.4.0]nonadeca-1(19),15,17-triene |

InChI |

InChI=1S/C13H19NO5/c1-2-4-13-12(3-1)18-10-9-16-6-5-15-7-8-17-11-14-19-13/h1-4,14H,5-11H2 |

Clé InChI |

RMLZQUZAXKNPCM-UHFFFAOYSA-N |

SMILES canonique |

C1COCCOC2=CC=CC=C2ONCOCCO1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzoaza-15-crown-5 can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors in the presence of a base. For instance, the reaction of a benzene derivative with a nitrogen-containing compound under basic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: Benzoaza-15-crown-5 undergoes various chemical reactions, including complexation, substitution, and coordination reactions. It forms stable complexes with metal ions such as sodium, calcium, and lead due to the presence of the nitrogen atom and the benzene ring .

Common Reagents and Conditions:

Complexation: this compound forms complexes with metal ions in the presence of solvents like acetonitrile or methanol.

Substitution: Substitution reactions can occur at the nitrogen atom or the benzene ring, depending on the reagents used.

Major Products: The major products of these reactions are typically metal complexes or substituted derivatives of this compound, which can be further utilized in various applications .

Applications De Recherche Scientifique

Synthesis and Characterization

Benzoaza-15-crown-5 can be synthesized through methods involving the reaction of specific precursors such as salicylaldehyde derivatives and hydrazine. The resulting compounds often feature appended functional groups that enhance their binding capabilities and reactivity. For instance, derivatives with unsymmetrical Schiff bases have been synthesized to study their complexation behavior with metal ions .

Table 1: Synthesis Overview of this compound Derivatives

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| 4’-Formylbenzo-15-crown-5 | Reaction with 1,11-dichloro-3,6,9-trioxaundecane | 23.3 |

| N-(formimidoyl-benzo-15-crown-5) | Schiff condensation with hydrazine | 66.6 |

| Cobalt(II) complexes of this compound | Coordination with cobalt salts | Not specified |

Chemical Sensing

This compound has been extensively studied for its application in chemical sensors due to its ability to selectively bind alkali and alkaline earth metal ions. The binding interactions can be monitored using various spectroscopic techniques, which provide insights into the cation recognition processes . The electrochemical properties of this compound derivatives have also been explored using voltammetry, revealing significant changes in redox potentials based on the structure of the alkyl spacers used in the synthesis .

Catalysis

The compound has shown potential as a catalyst in oxidation reactions. For instance, cobalt(II) complexes of this compound have been synthesized and characterized for their catalytic activity in phenol oxidation reactions using hydrogen peroxide . The presence of the crown ether enhances the solubility and reactivity of the metal center, leading to improved catalytic performance.

Table 2: Catalytic Applications

| Reaction Type | Catalyst Used | Observations |

|---|---|---|

| Phenol oxidation | Cobalt(II) complex of this compound | Enhanced activity compared to free cobalt |

| Cation recognition | This compound derivatives | Selective binding observed |

Biological Applications

Recent studies have highlighted the biological significance of this compound derivatives. They have been investigated for their potential use in drug delivery systems and as therapeutic agents due to their ability to modulate ion transport across biological membranes . For example, certain derivatives have demonstrated promising anticancer activity by affecting calcium signaling pathways in human neutrophils .

Case Studies

Case Study 1: Electrochemical Properties

A study synthesized six new ferrocene alkyl-benzoaza-15-crown-5 molecules and investigated their electrochemical behavior in acetonitrile. The results indicated that variations in alkyl spacer lengths significantly influenced the redox potentials, showcasing the compound's potential for fine-tuning electronic properties for specific applications .

Case Study 2: Anticancer Activity

Research has indicated that this compound derivatives can enhance intracellular calcium levels in human neutrophils, suggesting a mechanism through which these compounds may exert anticancer effects. The study identified structure-activity relationships that could guide future drug development efforts .

Mécanisme D'action

The mechanism by which benzoaza-15-crown-5 exerts its effects is primarily through complexation with metal ions. The nitrogen atom and the oxygen atoms in the crown ether ring coordinate with the metal ions, forming stable complexes. This complexation can alter the properties of the metal ions, such as their solubility and reactivity, making this compound a valuable tool in various chemical and biological processes .

Comparaison Avec Des Composés Similaires

Structural Features :

- The benzene ring enhances rigidity and π-interactions.

- The nitrogen atom participates in cation coordination, often alongside adjacent oxygen atoms.

- Substituents like CH₂CO₂Et enable additional coordination via carbonyl oxygen .

Structural Differences

| Compound | Key Features | Notable Substituents | Hybridization of N |

|---|---|---|---|

| Benzoaza-15-crown-5 | Benzene ring fused to 15-membered ring (4O, 1N) | N-acetyl, N-alkyl, CH₂CO₂Et | sp² |

| 15-Crown-5 | 15-membered ring with 5 oxygen atoms; no nitrogen or benzene | None | N/A |

| Benzo-15-crown-5 | Benzene ring fused to 15-membered crown ether (5O); no nitrogen | Halogens, nitro groups, Schiff bases | N/A |

| Aza-18-crown-6 | 18-membered ring with 6 oxygen atoms and 1 nitrogen; larger cavity | Alkyl, Boc-protected amines | sp³ |

Complexation Behavior

Stability Constants (log K, MeCN-d₃)

| Cation | This compound | 15-Crown-5 | Benzo-15-crown-5 | Aza-18-crown-6 |

|---|---|---|---|---|

| Na⁺ | 4.2 | 3.5 | 3.8 | 4.5 |

| K⁺ | 3.1 | 4.0 | 3.5 | 6.0 |

| Pb²⁺ | 7.8 | <2.0 | 5.2 | <2.0 |

| Ag⁺ | 5.5 | 2.3 | 4.1 | 3.8 |

- This compound exhibits exceptional selectivity for Pb²⁺ (log K = 7.8) due to optimal cavity size and N/O donor synergy .

- 15-Crown-5 favors K⁺ over Na⁺, while Benzo-15-crown-5 shows moderate Na⁺ affinity due to benzene-induced rigidity .

- Aza-18-crown-6 binds K⁺ strongly (log K = 6.0), leveraging its larger cavity .

Substituent Effects

- Electron-Withdrawing Groups (e.g., NO₂): Enhance Pb²⁺ selectivity but reduce Na⁺ affinity .

- Electron-Donating Groups (e.g., CH₃) : Improve Na⁺/K⁺ selectivity by stabilizing cation-dipole interactions .

- Bulky Substituents (e.g., adamantyl) : Introduce steric hindrance, reducing catalytic efficiency in Schiff base complexes .

Thermodynamic and Kinetic Studies

Q & A

Q. What are the key synthetic methodologies for Benzoaza-15-crown-5 and its derivatives?

- Methodological Answer : this compound derivatives are synthesized via diazotization and coupling reactions. For example, 4’-hydroxyphenylazo-benzo-15-crown-5 is prepared by diazotizing 4’-aminobenzo-15-crown-5 and coupling the diazonium salt to phenol . Vinyl derivatives can be synthesized using zerovalent palladium catalysts under ethylene pressure . Functionalization of the nitrogen atom (e.g., with electron-withdrawing or donating groups) enhances cation-binding properties .

Q. How is structural characterization of this compound performed to confirm purity and identity?

- Methodological Answer : New derivatives require NMR (¹H/¹³C), HPLC for enantiomeric purity, and elemental analysis. Known compounds should reference literature spectra (e.g., ChemSpider ID 75956) . For catalytic intermediates, UV-Vis and fluorescence spectroscopy monitor complexation-induced spectral shifts .

Q. What factors determine the ion selectivity of this compound for alkali metal cations?

- Methodological Answer : Selectivity depends on cavity size matching (e.g., Na⁺ vs. K⁺), solvent polarity, and substituent effects. Electron-withdrawing groups on nitrogen enhance Na⁺ selectivity, while donating groups reduce it. Solvent extraction experiments with picrate salts quantify extraction efficiencies .

Advanced Research Questions

Q. How do substituents on the nitrogen atom modulate cation selectivity and extraction efficiency?

- Methodological Answer : Substituents alter electron density and steric effects. For instance, non-donating groups (e.g., nitro) increase Na⁺/K⁺ selectivity by reducing cavity flexibility, while donating groups (e.g., methoxy) lower selectivity. Quantitative analysis involves comparing stability constants (log K) via cyclic voltammetry in solvents of varying donicity .

Q. What experimental approaches quantify stability constants of crown ether complexes in non-aqueous media?

- Methodological Answer : Cyclic voltammetry measures shifts in cation reduction potentials as ligand concentration increases. Stability constants correlate with solvent donicity (Gutmann scale) and Gibbs transfer energies. For example, this compound exhibits higher log K for Na⁺ in low-donicity solvents like dichloromethane .

Q. What mechanistic insights explain the catalytic hydrolysis of esters by this compound-containing Co(II) complexes?

- Methodological Answer : Cobalt(II) complexes with crown ether pendants stabilize transition states via Lewis acid activation. Kinetic studies (e.g., PNPP hydrolysis) reveal intermediates detected via UV-Vis spectroscopy. Electron-withdrawing substituents lower activation energy (e.g., 35.44 kJ·mol⁻¹ for CoL3 vs. 43.69 kJ·mol⁻¹ for CoL1) by stabilizing the metal-bound hydroxide .

Q. How do absorption and fluorescence spectra elucidate cation complexation dynamics?

Q. How can this compound derivatives be engineered for enhanced ionophoric properties?

- Methodological Answer : Introducing dinitrophenyl cores or methoxyamino groups improves ionophoric activity. For example, methoxyamino derivatives form stable salts with alkali hydroxides, confirmed via conductivity measurements and X-ray crystallography .

Q. Why does HOBT promote racemization during peptide-crown ether conjugate synthesis?

Q. How does steric hindrance from this compound affect catalytic activity in enzyme-mimetic systems?

- Methodological Answer :

Bulky crown ether pendants block substrate access to catalytic metal centers. Comparative studies with morpholine derivatives show higher activity due to reduced steric hindrance. Kinetic assays (e.g., ester hydrolysis) and molecular modeling validate steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.